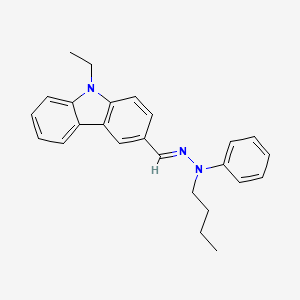
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole
Descripción general
Descripción
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole, also known as 3-BPHMC, is a synthetic organic compound. It is a type of carbazole, and is used in a variety of scientific applications, including research in the fields of biochemistry, physiology, and pharmacology. It is also used in laboratory experiments to study the effects of various compounds on biological systems. 3-BPHMC has a range of biochemical and physiological effects, and its use in research has opened up many new possibilities for further study.
Mecanismo De Acción
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole has a range of biochemical and physiological effects. It has been shown to bind to certain proteins in the body, such as enzymes, hormones, and other proteins. This binding can affect the activity of these proteins, leading to a range of biochemical and physiological effects. For example, 3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules.
Efectos Bioquímicos Y Fisiológicos
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules. It has also been shown to reduce inflammation in laboratory animals, as well as to reduce the growth of certain types of cancer cells. In addition, it has been shown to reduce the risk of stroke and other cardiovascular diseases in laboratory animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole has a range of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, making it a useful tool for research. In addition, it has been shown to have a range of biochemical and physiological effects, making it useful for studying the effects of various compounds on biological systems. However, it can be difficult to control the dose of 3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole in laboratory experiments, as it is not available in a pure form.
Direcciones Futuras
There are a number of potential future directions for research using 3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole. These include further study of its effects on enzymes, hormones, and other proteins, as well as its effects on the immune system and the development of cancer cells. In addition, further research could be conducted into the effects of 3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole on the cardiovascular system, as well as its potential use in the treatment of various diseases. Finally, further research could be conducted into its potential use as an anti-inflammatory agent, as well as its potential use in the treatment of various types of infections.
Aplicaciones Científicas De Investigación
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole is used in a variety of scientific research applications, such as the study of enzymes, hormones, and other biological processes. It has also been used to study the effects of various compounds on the human body, as well as the effects of drugs and other chemicals on laboratory animals. In addition, it has been used to study the effects of radiation on cell cultures, as well as to study the effects of certain drugs on the immune system.
Propiedades
IUPAC Name |
N-butyl-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3/c1-3-5-17-28(21-11-7-6-8-12-21)26-19-20-15-16-25-23(18-20)22-13-9-10-14-24(22)27(25)4-2/h6-16,18-19H,3-5,17H2,1-2H3/b26-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJYNCPGAXBZMF-LGUFXXKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)N=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C1=CC=CC=C1)/N=C/C2=CC3=C(C=C2)N(C4=CC=CC=C43)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



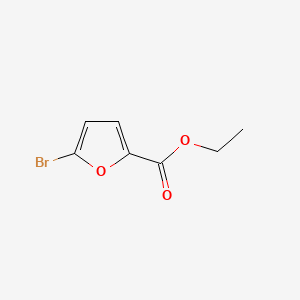
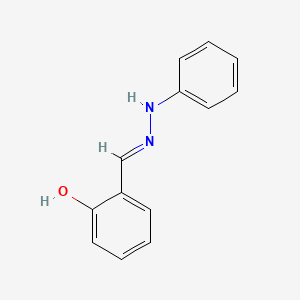
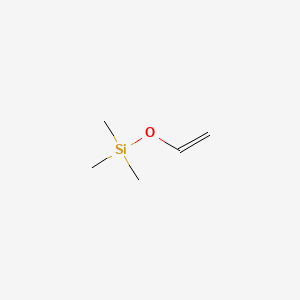
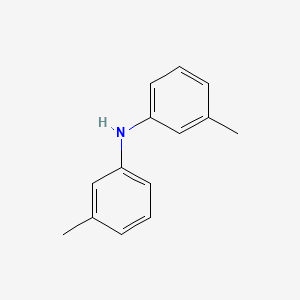



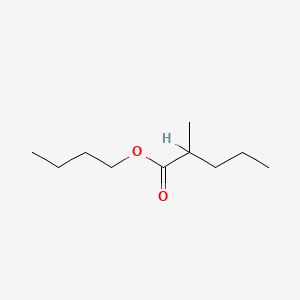

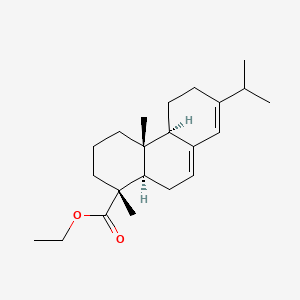
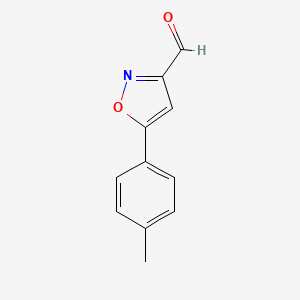
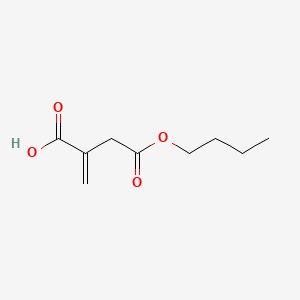
![2-Propenoic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B1662022.png)
